Tofenacin hydrochloride
Overview
Description
Tofenacin hydrochloride: is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in the 1970s and 1980s by Brocades-Stheeman & Pharmacia, now part of Astellas Pharma . This compound acts as a serotonin-norepinephrine reuptake inhibitor and is closely related to orphenadrine, which may also possess anticholinergic and antihistamine properties .
Mechanism of Action
Target of Action
Tofenacin hydrochloride is an antidepressant drug with a tricyclic-like structure . It primarily targets the serotonin-norepinephrine reuptake system . This system plays a crucial role in regulating mood and cognition, and its dysfunction is associated with various psychiatric disorders .
Mode of Action
This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . Based on its close relation to orphenadrine, it may also possess anticholinergic and antihistamine properties .
Biochemical Pathways
Its action as an snri suggests that it impacts theserotonin and norepinephrine pathways . These pathways are involved in mood regulation, alertness, and energy levels .
Pharmacokinetics
As an orally administered drug , it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The impact of these properties on the drug’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in serotonin and norepinephrine levels in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression . This compound is also the major active metabolite of orphenadrine and likely plays a role in its beneficial effects against depressive symptoms seen in Parkinson’s disease patients .
Biochemical Analysis
Biochemical Properties
Tofenacin hydrochloride interacts with the acetylcholine muscarinic receptors (CHRM) in the body . It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their concentration .
Cellular Effects
As a serotonin-norepinephrine reuptake inhibitor, it likely influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the acetylcholine muscarinic receptors (CHRM) . By inhibiting the reuptake of serotonin and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofenacin hydrochloride involves the reaction of N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tofenacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Tofenacin hydrochloride is used as a reference compound in various chemical studies, including the development of new antidepressant drugs and the study of serotonin-norepinephrine reuptake inhibitors .
Biology: In biological research, this compound is used to study its effects on neurotransmitter systems and its potential therapeutic applications in treating depression and other mood disorders .
Medicine: Clinically, this compound is used as an antidepressant to manage depressive symptoms. It is also studied for its potential benefits in treating Parkinson’s disease-related depression .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antidepressant medications. It is also employed in the development of new therapeutic agents .
Comparison with Similar Compounds
Orphenadrine: A closely related compound with similar antidepressant properties and additional anticholinergic effects.
Clemastine: Another compound with antihistamine properties, used primarily for its antiallergic effects.
Tiazesim: A compound with similar serotonin-norepinephrine reuptake inhibitory effects.
Uniqueness: Tofenacin hydrochloride is unique due to its dual action as a serotonin-norepinephrine reuptake inhibitor and its potential anticholinergic and antihistamine properties. This combination of effects makes it a versatile compound in the treatment of depression and related disorders .
Properties
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWIYFUVISXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-36-5 | |
Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFENACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the in vivo efficacy of Tofenacin hydrochloride in treating extrapyramidal side effects?
A1: The research [] directly compares this compound (Elamol) with Orphenadrine hydrochloride (Disipal) in managing Parkinsonian side effects associated with Fluphenazine decanoate therapy. The study found that both drugs provided adequate control over these side effects. Importantly, there was no statistically significant difference in efficacy between Tofenacin and Orphenadrine in controlling these specific side effects. []
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